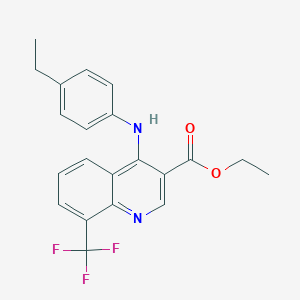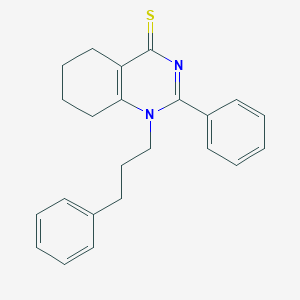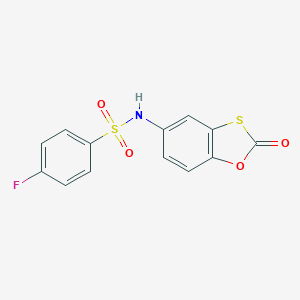![molecular formula C27H24N2O5S3 B284958 N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide, also known as BNTX, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthothiophene sulfonamides and has shown promising results in various studies related to its biochemical and physiological effects.
Wirkmechanismus
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide acts as a competitive antagonist of the α4β2 nAChRs by binding to the α4 subunit of the receptor. This binding prevents the activation of the receptor by acetylcholine, which leads to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism has been implicated in the regulation of drug addiction and other reward-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the self-administration of nicotine, cocaine, and alcohol. This compound has also been shown to decrease the rewarding effects of these drugs, as well as reduce the withdrawal symptoms associated with drug addiction. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide in lab experiments is its high selectivity for the α4β2 nAChRs. This selectivity allows for specific targeting of these receptors without affecting other nAChR subtypes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions that can be explored in the study of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide. One area of research is the development of more water-soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders. Additionally, further studies can be conducted to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide involves the reaction of 2,3-dimethylphenylamine with 2-naphthoic acid to form an amide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thionyl chloride to form the corresponding naphthothiophene sulfonamide. The final product is obtained by treating the sulfonamide with sodium hydroxide and hydrochloric acid to remove the protecting groups.
Wissenschaftliche Forschungsanwendungen
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been studied extensively for its potential application in the field of neuroscience. It has been shown to be a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. This compound has also been found to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Eigenschaften
Molekularformel |
C27H24N2O5S3 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
9-N,11-N-bis(2,3-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide |
InChI |
InChI=1S/C27H24N2O5S3/c1-15-8-5-12-21(17(15)3)28-36(31,32)23-14-24(26-25-19(23)10-7-11-20(25)27(30)35-26)37(33,34)29-22-13-6-9-16(2)18(22)4/h5-14,28-29H,1-4H3 |
InChI-Schlüssel |
IVZHHNZEUSKJDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)


